molecular formula C15H14N4O2S B6023817 2-{1-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ETHYL}-4(3H)-QUINAZOLINONE

2-{1-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ETHYL}-4(3H)-QUINAZOLINONE

Cat. No.: B6023817
M. Wt: 314.4 g/mol
InChI Key: CCKUEIYQKGCIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ETHYL}-4(3H)-QUINAZOLINONE is a heterocyclic compound that combines the structural features of quinazolinone and pyrimidinone. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of both quinazolinone and pyrimidinone moieties in its structure suggests that it may exhibit a range of bioactivities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ETHYL}-4(3H)-QUINAZOLINONE typically involves the following steps:

    Formation of the Pyrimidinone Moiety: The pyrimidinone moiety can be synthesized by the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.

    Formation of the Quinazolinone Moiety: The quinazolinone moiety can be synthesized by the cyclization of anthranilic acid derivatives with formamide or formic acid.

    Coupling of the Two Moieties: The final step involves the coupling of the pyrimidinone and quinazolinone moieties through a sulfanyl linkage. This can be achieved by reacting the pyrimidinone derivative with a suitable quinazolinone derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ETHYL}-4(3H)-QUINAZOLINONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{1-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ETHYL}-4(3H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-{1-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ETHYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide and milrinone share structural similarities with the quinazolinone moiety.

    Pyrimidinone Derivatives: Compounds such as 2H-1,4-benzoxazin-3(4H)-one and 6-[2-[(1,6-dihydro-4-methyl-6-oxo-2-pyrimidinyl)thio]acetyl]- share structural similarities with the pyrimidinone moiety.

Uniqueness

The uniqueness of 2-{1-[(6-METHYL-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ETHYL}-4(3H)-QUINAZOLINONE lies in its combined structural features of both quinazolinone and pyrimidinone moieties, which may confer a broader range of biological activities compared to compounds containing only one of these moieties.

Properties

IUPAC Name

2-[1-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl]-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-8-7-12(20)18-15(16-8)22-9(2)13-17-11-6-4-3-5-10(11)14(21)19-13/h3-7,9H,1-2H3,(H,16,18,20)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKUEIYQKGCIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SC(C)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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